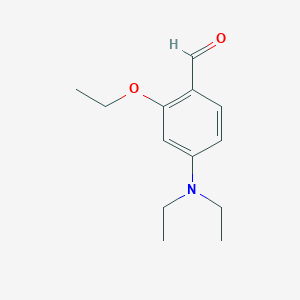

4-(Diethylamino)-2-ethoxybenzaldehyde

Descripción general

Descripción

4-(Diethylamino)-2-ethoxybenzaldehyde is an organic compound that belongs to the class of aromatic aldehydes It is characterized by the presence of a diethylamino group and an ethoxy group attached to a benzaldehyde core

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Diethylamino)-2-ethoxybenzaldehyde typically involves the reaction of 4-(Diethylamino)-2-hydroxybenzaldehyde with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a suitable solvent like acetone or ethanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient stirring and temperature control. The product is isolated and purified using industrial-scale techniques such as distillation and crystallization.

Análisis De Reacciones Químicas

Types of Reactions: 4-(Diethylamino)-2-ethoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

Reduction: Sodium borohydride in methanol or ethanol at room temperature.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: 4-(Diethylamino)-2-ethoxybenzoic acid.

Reduction: 4-(Diethylamino)-2-ethoxybenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1.1. Aldehyde Dehydrogenase Inhibition

This compound has been identified as a pan-inhibitor of aldehyde dehydrogenase isoforms, which are crucial in metabolizing aldehydes and influencing various biological processes. The inhibition of these enzymes has implications for cancer research and drug development .

Case Study:

In a study focusing on the antiproliferative effects of 4-(Diethylamino)-2-ethoxybenzaldehyde, it was shown to reduce cell viability in prostate cancer cell lines significantly. The compound's effectiveness was evaluated through chemosensitivity screening, revealing a dose-dependent reduction in cell viability at concentrations of 50 μM and 200 μM .

1.2. Anticancer Applications

The compound's structural analogs have been explored for their potential as anticancer agents. Research indicates that modifications to the diethylamino group can enhance biological activity, making it a promising scaffold for developing new anticancer drugs .

Agrochemical Applications

This compound serves as an important intermediate in the synthesis of agrochemicals. Its ability to participate in various chemical reactions allows for the development of new pesticides and herbicides.

Example:

Research highlights the compound's role in synthesizing novel agrochemical agents that target specific metabolic pathways in pests, thus enhancing agricultural productivity while minimizing environmental impact.

Food Science

In food science, this compound has been utilized to enhance the coloration of fruits and vegetables by promoting the accumulation of lycopene. This application is particularly relevant in improving the visual appeal and nutritional quality of food products .

Application Method:

Fruits or vegetables can be treated with an aqueous solution containing this compound at concentrations ranging from 0.1% to 10%, resulting in improved coloration without adverse effects on safety or quality .

Data Table: Applications Overview

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Pan-inhibitor of aldehyde dehydrogenases | Significant reduction in cancer cell viability; potential therapeutic applications |

| Agrochemicals | Intermediate for synthesizing pesticides and herbicides | Development of targeted agrochemical agents with reduced environmental impact |

| Food Science | Enhances coloration in fruits and vegetables | Improves visual appeal and nutritional quality; safe application methods |

Mecanismo De Acción

The mechanism of action of 4-(Diethylamino)-2-ethoxybenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting metabolic processes. The exact molecular targets and pathways involved vary depending on the specific context and application.

Comparación Con Compuestos Similares

4-(Diethylamino)-2-ethoxybenzaldehyde can be compared with other similar compounds such as 4-(Diethylamino)-2-hydroxybenzaldehyde and 4-(Diethylamino)benzaldehyde. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and applications. For instance:

4-(Diethylamino)-2-hydroxybenzaldehyde: Contains a hydroxyl group instead of an ethoxy group, making it more reactive in certain chemical reactions.

4-(Diethylamino)benzaldehyde: Lacks both the ethoxy and hydroxyl groups, resulting in different reactivity and applications

Actividad Biológica

4-(Diethylamino)-2-ethoxybenzaldehyde is a compound with notable biological activity, primarily explored in medicinal chemistry for its potential therapeutic applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound (CAS No. 61657-61-2) features a benzaldehyde group substituted with a diethylamino and an ethoxy group. This unique structure contributes to its reactivity and biological interactions.

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been reported as a pan-inhibitor of aldehyde dehydrogenase (ALDH) isoforms, which play critical roles in cellular detoxification and metabolism .

- Cellular Interactions : Its diethylamino group enhances lipophilicity, facilitating membrane penetration and interaction with cellular components, while the benzaldehyde moiety may participate in nucleophilic addition reactions .

Biological Activity Data

Research studies have identified various biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Activity : In a study evaluating the compound against various cancer cell lines, it was found to significantly inhibit cell growth at low concentrations (IC50 < 1 µM). The mechanism involved apoptosis induction through caspase activation .

- Enzyme Interaction Studies : The compound's role as an ALDH inhibitor was highlighted in research focusing on its structural analogs. These studies indicated that modifications to the diethylamino group could enhance or reduce inhibitory potency, providing insights into structure-activity relationships (SAR) that are crucial for drug development .

- Comparative Analysis : When compared to other similar compounds, this compound showed unique reactivity patterns due to the presence of both electron-donating and electron-withdrawing groups, which can influence its biological interactions differently than simpler structures like 4-nitrophenol or 2,4-dinitrophenol .

Propiedades

IUPAC Name |

4-(diethylamino)-2-ethoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-4-14(5-2)12-8-7-11(10-15)13(9-12)16-6-3/h7-10H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSLOHMBERQXIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80359321 | |

| Record name | 4-(diethylamino)-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61657-61-2 | |

| Record name | 4-(diethylamino)-2-ethoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80359321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.